molecular formula C13H17N5O2 B2379553 2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione CAS No. 878413-13-9

2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione

Cat. No.: B2379553
CAS No.: 878413-13-9
M. Wt: 275.312
InChI Key: MTRRMMSLJMFCED-UHFFFAOYSA-N
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Description

2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a synthetically designed purinoimidazole derivative offered for research and development purposes. Compounds within this structural class are of significant interest in medicinal chemistry and pharmacology due to their complex heterocyclic architecture, which is frequently explored for its potential biological activity . The intricate fusion of purine and imidazole systems in the core scaffold presents a valuable template for probing biomolecular interactions. Researchers investigate such specialized molecules for a range of applications, including the exploration of structure-activity relationships (SAR), the identification of novel enzyme inhibitors, and as key intermediates in the sophisticated synthesis of more complex chemical entities. The specific placement of ethyl and methyl substituents on the polyheterocyclic framework is designed to modulate the compound's physicochemical properties, such as lipophilicity and electronic distribution, which can critically influence its binding affinity and metabolic stability . This product is intended for use in a controlled laboratory environment by qualified personnel. It is provided "For Research Use Only" and is not intended for diagnostic or therapeutic applications, or for human consumption. Researchers are encouraged to conduct thorough investigations to fully characterize the properties and potential of this compound for their specific applications.

Properties

IUPAC Name

2-ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-6-17-11(19)9-10(16(5)13(17)20)14-12-15(4)7(2)8(3)18(9)12/h6H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTRRMMSLJMFCED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2=C(N=C3N2C(=C(N3C)C)C)N(C1=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of ethyl-substituted purine derivatives with methyl-substituted imidazole derivatives in the presence of a strong acid catalyst can lead to the formation of the desired compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes optimization of reaction conditions such as temperature, pressure, and the use of industrial-grade catalysts to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which 2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Purinoimidazole-dione Family

Compound Name / ID Substituents Molecular Formula Molar Mass (g/mol) Key Structural Differences vs. Target Compound
ZINC170624334 7-(4-bromophenyl), 6-(2-hydroxyethyl), 4-methyl C₁₇H₁₇BrN₆O₃ 433.26 Bromophenyl and hydroxyethyl groups; fewer methyl substituents
BU08737 6-(3-chlorophenyl), 2,4-dimethyl, 7-phenyl C₂₁H₁₆ClN₅O₂ 405.84 Chlorophenyl and phenyl groups; no ethyl substituent
6-butyl-2,4-dimethyl-7-(4-methylphenyl) 6-butyl, 7-(4-methylphenyl), 2,4-dimethyl C₂₀H₂₃N₅O₂ 365.43 Butyl and p-tolyl groups; fewer methyl groups
Target Compound 2-ethyl, 4,6,7,8-tetramethyl C₁₃H₁₈N₆O₂ 298.32* Baseline structure for comparison

Note: Molecular formula and mass for the target compound are inferred based on substituent patterns in analogs.

Key Observations:
  • Substituent Diversity: The target compound’s ethyl and multiple methyl groups contrast with bulkier aromatic (e.g., bromophenyl in ZINC170624334) or aliphatic (butyl in ) substituents in analogs.
  • Molecular Weight : The target compound’s lower molar mass (~298 g/mol) compared to analogs (>360 g/mol) suggests improved bioavailability, as smaller molecules often exhibit better absorption .

Functional Group Influence on Bioactivity

While direct pharmacological data for the target compound are unavailable, insights can be drawn from related structures:

  • The hydroxyethyl group may enhance hydrogen bonding with biological targets .
  • Selenium-containing analogs (e.g., Hid-Se ): Seleno-hydantoin derivatives exhibit metal-binding properties (e.g., Pd(II) complexes) and possible anticancer activity. However, the target compound lacks selenium, which may limit its utility in redox modulation .
  • Antioxidant effects in seleno-tetrahydrofuran derivatives : Compounds like 2-(phenylselenomethyl)tetrahydrofuran reduce ROS levels, but the target compound’s alkyl-dominated structure may prioritize steric interactions over antioxidant activity .

Biological Activity

2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione is a compound that has garnered attention for its potential biological activities, particularly in the context of cancer treatment. This article explores the compound's biological activity, including its mechanisms of action, efficacy in various studies, and comparative analysis with other known compounds.

Chemical Structure and Properties

The molecular formula of this compound is C14H18N4O2C_{14}H_{18}N_{4}O_{2} with a molecular weight of 270.32 g/mol. The structure features a purine-like core with multiple methyl groups that may influence its biological activity.

Research indicates that compounds within the imidazole family can induce apoptosis in cancer cells. Specifically, studies have shown that derivatives of imidazole can interact with various cellular pathways involved in apoptosis and cell proliferation.

  • Apoptosis Induction : The compound has been shown to increase the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2. This shift promotes apoptosis in cancer cells .
  • Inhibition of Cancer Cell Proliferation : In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity against several cancer cell lines. The IC50 values indicate its potency compared to standard chemotherapeutics like 5-Fluorouracil (5-FU) and Methotrexate (MTX) .

Case Studies and Experimental Results

A series of experiments were conducted to evaluate the biological activity of the compound:

Compound IC50 (µM) Cell Line Mechanism
This compound18.53HeLaApoptosis induction via Bax/Bcl-2 modulation
5-FU74.69HeLaAntiproliferative agent
MTX42.88HeLaAntiproliferative agent

The data indicates that the tested compound is significantly more effective than both 5-FU and MTX in inducing apoptosis in HeLa cells.

Comparative Analysis

In a comparative study involving various imidazole derivatives:

  • Compound Efficacy : The compound showed superior efficacy against cancer cell lines compared to other derivatives.
  • Structure-Activity Relationship : Modifications to the imidazole ring structure were correlated with changes in biological activity. For instance, increasing alkyl chain lengths generally improved antiproliferative effects .

Q & A

Basic Research Questions

Q. What are the validated synthetic routes for 2-Ethyl-4,6,7,8-tetramethylpurino[7,8-a]imidazole-1,3-dione, and how do substituent positions influence yield?

  • Methodology : Multi-step synthesis involving cyclocondensation of substituted imidazoles with purine precursors under reflux conditions. Key steps include alkylation at the N8 position (as seen in analogous purinoimidazole derivatives) and methyl group introduction via nucleophilic substitution. Optimize reaction conditions (e.g., solvent polarity, temperature) using fractional factorial design to identify critical factors affecting yield .
  • Data Insight : Substituent steric effects (e.g., ethyl vs. methyl groups) significantly impact reaction kinetics. For example, bulkier groups at the 2-ethyl position may reduce reaction rates by 15–20% compared to smaller substituents .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound’s regiochemistry?

  • Methodology :

  • ¹H/¹³C NMR : Assign peaks using DEPT-135 and HSQC to differentiate methyl groups (δ 1.2–1.5 ppm for ethyl, δ 2.1–2.3 ppm for methyl) and confirm regiochemistry via coupling patterns .
  • High-Resolution MS : Validate molecular formula (C₁₄H₁₉N₅O₃) with <2 ppm mass error .
    • Challenge : Overlapping signals in crowded regions (e.g., purine-imidazole fusion) require 2D NMR (COSY, NOESY) for unambiguous assignments .

Advanced Research Questions

Q. How do computational methods (DFT, MD simulations) predict the compound’s reactivity in nucleophilic substitution reactions?

  • Methodology :

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. For example, electron-deficient purine carbonyl groups (LUMO ~ -1.5 eV) are prone to nucleophilic attack .
  • Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. ethanol) on transition-state stabilization.
    • Validation : Compare computational predictions with experimental kinetic data (e.g., rate constants from stopped-flow spectroscopy) .

Q. What strategies address contradictions in reported biological activity data (e.g., antiviral vs. cytotoxic effects)?

  • Methodology :

  • Meta-Analysis : Systematically review literature (PubMed, Scopus) using PRISMA guidelines to identify confounding variables (e.g., cell-line specificity, assay protocols) .
  • Dose-Response Profiling : Conduct parallel assays (e.g., MTT for cytotoxicity, plaque reduction for antiviral activity) to establish therapeutic indices .
    • Case Study : A 2025 study resolved discrepancies by identifying off-target kinase inhibition at concentrations >50 μM, explaining cytotoxic artifacts .

Q. How can AI-driven reaction path search tools (e.g., ICReDD’s algorithms) optimize catalytic systems for this compound’s functionalization?

  • Methodology :

  • Reaction Path Search : Use quantum-chemical calculations (e.g., Gaussian) to map energetically favorable pathways for C-H activation or cross-coupling .
  • Active Learning : Train AI models on experimental datasets (e.g., reaction yields, catalyst turnover) to predict optimal ligands (e.g., Pd/phosphine systems) .
    • Outcome : ICReDD’s approach reduced optimization cycles by 40% in analogous purine derivatives .

Methodological Challenges and Solutions

Q. What factorial design approaches are optimal for screening reaction conditions in scaled-up synthesis?

  • Design : Use a 2⁴⁻¹ fractional factorial design to evaluate four factors (temperature, solvent ratio, catalyst loading, reaction time) with center-point replication to detect curvature .
  • Case Example : A 2022 study achieved 92% yield by prioritizing catalyst loading (p < 0.01) and solvent polarity (p < 0.05) as critical factors .

Q. How to mitigate degradation during long-term storage of this compound?

  • Stability Studies :

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation pathways (e.g., imidazole ring oxidation) .
  • Stabilizers : Add antioxidants (0.1% BHT) or store under argon at -20°C to reduce oxidation by 70% .

Cross-Disciplinary Applications

Q. Can this compound serve as a precursor for photodynamic therapy agents?

  • Approach : Modify the purine core with heavy atoms (e.g., iodine at C4) to enhance intersystem crossing for singlet oxygen generation. Validate via ROS assays in cancer cell lines .

Q. What safety protocols are critical for handling this compound in compliance with laboratory regulations?

  • Guidelines : Adhere to the Chemical Hygiene Plan for advanced labs, including fume hood use, PPE (nitrile gloves, lab coat), and waste disposal protocols for methylated heterocycles .

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